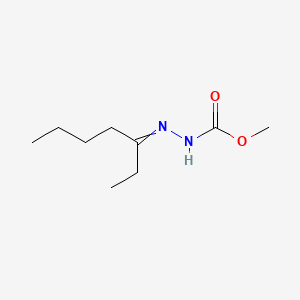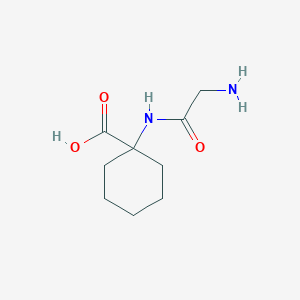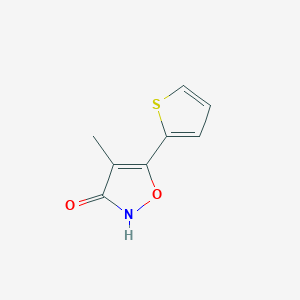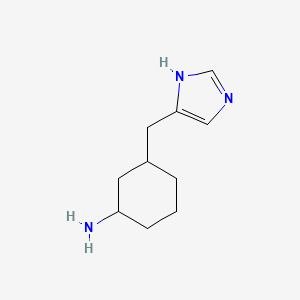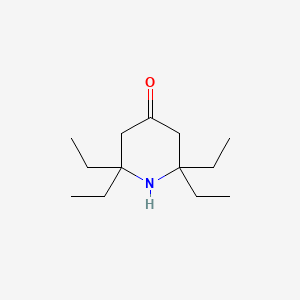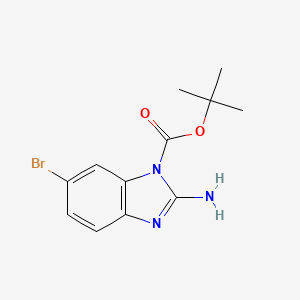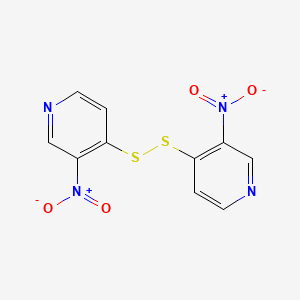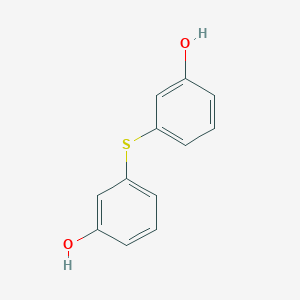
3,3'-Sulfanediyldiphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldiphenol typically involves the reaction of thiophenol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of 3,3’-Sulfanediyldiphenol may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of transition metal catalysts can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Sulfanediyldiphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophenol derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives .
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediyldiphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediyldiphenol involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom can also engage in redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfanediyldiphenol: Similar structure but with phenol groups in the para position.
3,3’-Dithiodiphenol: Contains two sulfur atoms connecting the phenol groups.
Bisphenol A: A well-known compound with two phenol groups connected by a carbon atom.
Uniqueness: 3,3’-Sulfanediyldiphenol is unique due to the presence of a single sulfur atom connecting the phenol groups, which imparts distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63572-32-7 |
|---|---|
Molekularformel |
C12H10O2S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
3-(3-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H |
InChI-Schlüssel |
GOWCECVOTUONTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


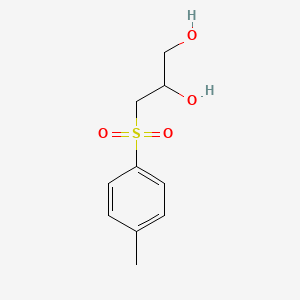
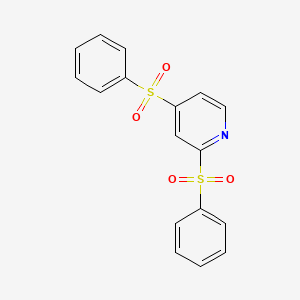
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

